(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(4-2-15-1-3-17-18(11-15)27-14-26-17)23-12-16-5-9-24(10-6-16)19-13-21-7-8-22-19/h1-4,7-8,11,13,16H,5-6,9-10,12,14H2,(H,23,25)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCFIQPOBADJP-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazin-2-yl piperidine group, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole scaffold have demonstrated effectiveness against various bacterial strains.
- Antiparasitic Properties : Some derivatives have shown activity against protozoan parasites, suggesting potential applications in treating diseases like Chagas and Leishmaniasis.
Antimicrobial Activity
A study assessed the antimicrobial properties of related compounds against a panel of pathogens. The results indicated that compounds with the benzo[d][1,3]dioxole structure exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
Antiparasitic Activity
In vitro studies showed that related compounds were effective against Trypanosoma cruzi, with IC50 values indicating moderate potency.
Case Study 1: Antitubercular Activity
A derivative of the compound was tested for antitubercular activity. It exhibited promising results against Mycobacterium tuberculosis, particularly under hypoxic conditions, which are representative of the environment within human tissues during infection.
Case Study 2: Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated on mammalian cell lines (e.g., HEK293). The selectivity index was calculated to determine the safety profile relative to its antimicrobial efficacy. The results indicated a favorable safety margin.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The benzodioxole moiety is shared with ’s compound, but the absence of a methyl group on the benzodioxole in the target may reduce steric hindrance, favoring binding to shallow protein pockets.
Physicochemical Properties
- Lipophilicity: The pyrazine-piperidine group in the target compound introduces basic nitrogen atoms, which may lower logP compared to ’s chlorophenyl-pyrazolo-pyrimidinone derivative (higher logP due to halogen and fused rings).
- Solubility : The pyrazine ring’s polarity could improve aqueous solubility relative to ’s methylbenzothiazole, which is more hydrophobic.
Q & A
Q. How can researchers optimize the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including (1) coupling of the benzo[d][1,3]dioxole moiety to the acrylamide backbone and (2) functionalization of the piperidine-pyrazine hybrid. Key optimizations:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction kinetics .
- Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, monitored via TLC or HPLC .
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization for high purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration of acrylamide) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro binding assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) against target proteins (e.g., kinases or GPCRs) .
- Enzyme inhibition assays : Determine IC₅₀ values via fluorogenic substrates in dose-response experiments (e.g., for proteases or phosphatases) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Re-evaluate assay conditions : Ensure consistency in buffer pH, temperature, and co-factor concentrations. For example, SPR vs. fluorescence polarization (FP) may yield divergent KD values due to ligand immobilization effects .
- Stereochemical analysis : Use chiral HPLC to confirm enantiopurity, as minor stereoisomers (e.g., Z-isomers) may exhibit off-target activity .
- Comparative studies : Benchmark against structurally similar analogs (e.g., pyrimidine vs. pyrazine derivatives) to identify substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent modification : Systematically vary the benzo[d][1,3]dioxole, pyrazine, or piperidine groups. For example:
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyrazine → pyrimidine | Alters receptor selectivity (e.g., dopamine D3 vs. D2) | |
| Piperidine N-methylation | Enhances blood-brain barrier permeability |
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify critical hydrogen bonds/π-π interactions .
Q. What experimental approaches validate the compound’s metabolic stability?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .
- Metabolite identification : Perform HRMS/MS to detect hydroxylated or demethylated products .
Data-Driven Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve hydrophilicity .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Target deconvolution : Combine affinity chromatography with proteomics (e.g., SILAC labeling) to identify interacting proteins .
- Kinetic studies : Use stopped-flow spectroscopy to resolve binding kinetics (kon/koff) and infer mechanism (e.g., competitive vs. allosteric) .
Advanced Methodological Considerations
Q. How can toxicity be systematically evaluated in preclinical models?
- Methodological Answer :
- In vitro toxicity panels : Assess cytotoxicity (MTT assay), genotoxicity (Ames test), and hERG inhibition (patch-clamp) .
- In vivo tolerability : Conduct acute toxicity studies in rodents (e.g., OECD 423) with histopathology and serum biomarker analysis .
Q. What strategies differentiate the activity of enantiomers or tautomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
